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This technical guide provides an in-depth overview of the target validation of MI-389, a small
molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, for the treatment of
acute myeloid leukemia (AML). This document details the molecular basis of MI-389's
mechanism of action, summarizes key preclinical data, and outlines the experimental protocols
used to validate its therapeutic potential.

Introduction to the Menin-MLL Interaction as a
Therapeutic Target in AML

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of
abnormal myeloid cells in the bone marrow and blood.[1][2][3] A significant subset of AML
cases, particularly those with rearrangements of the MLL gene (now officially known as
KMT2A), have a very poor prognosis.[4][5] The oncogenic activity of MLL fusion proteins is
critically dependent on their interaction with the protein menin, encoded by the MEN1 gene.[4]
[6][7] Menin acts as a scaffold protein, and its binding to the N-terminus of MLL is essential for
the recruitment of the MLL fusion protein complex to chromatin. This leads to the aberrant
expression of downstream target genes, such as HOXA9, HOXA10, and MEIS1, which are
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crucial for leukemogenesis.[4][5][7][8] The disruption of the menin-MLL interaction has
therefore emerged as a promising therapeutic strategy for MLL-rearranged AML.[4][5]

MI-389 is a potent and specific small molecule inhibitor designed to block the menin-MLL
interaction.[8] By binding to menin, MI-389 prevents its association with MLL fusion proteins,
thereby inhibiting their oncogenic function.[4][8] This guide will explore the preclinical evidence
that validates the menin-MLL interaction as a therapeutic target in AML using MI-389 and its
analogs as tool compounds.

Mechanism of Action of MI-389

MI-389 and its analogs function by directly binding to menin and disrupting its interaction with
MLL fusion proteins. This targeted inhibition leads to the downregulation of key leukemogenic
genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][8]

Signaling Pathway

The core mechanism of MI-389 action is the disruption of the menin-MLL1 fusion protein
complex, which is essential for the transcription of pro-leukemic genes. The following diagram
illustrates this signaling pathway.
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Caption: Mechanism of action of MI-389 in MLL-rearranged AML.
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Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of MI-389 and
related menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors in AML

Cell Lines
Compound Cell Line MLL Fusion Assay Type IC50/EC50 Reference
Colony
MI-389 MOLM-13 MLL-AF9 _ ~2 UM [8]
Formation
MI-503 MV4;11 MLL-AF4 Proliferation <1u™m [8]
MI-503 MOLM-13 MLL-AF9 Proliferation <1uMm [8]
MLL-
) ) ) Sub-
MI-463 rearranged MLL fusions Proliferation ) 9]
micromolar
cells
MLL-
) ] ) Sub-
MI-503 rearranged MLL fusions Proliferation ) 9]
micromolar
cells
M-89 MV-4-11 MLL-AF4 Proliferation 25 nM [6]
M-89 MOLM-13 MLL-AF9 Proliferation 54 nM [6]
M-1121 MOLM-13 MLL-AF9 Proliferation 51.5nM [6]
M-1121 MV-4-11 MLL-AF4 Proliferation 10.3 nM [6]
VTP50469 MOLM13 MLL-AF9 Proliferation <10 nM [5]
VTP50469 RS4;11 MLL-AF4 Proliferation <10 nM [5]
MLL-
rearranged ) Colony
MI-3454 ) MLL fusions ) 3-12 nM [10]
patient Formation
samples
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Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in
Mouse Models of AML

Mouse
Compound AML Type Treatment Outcome Reference
Model
MLL-AF9 MLL- Oral 70% increase
MI-463 leukemia rearranged administratio in median 9]
model AML n survival
MLL-AF9 MLL- Oral 45% increase
MI-503 leukemia rearranged administratio in median [9]
model AML n survival
Dramatic
MLL- Oral o
PDX model o ) reduction in
VTP50469 rearranged administratio ) [5]
(MLL-r AML) leukemia
AML n
burden
Disease-free
MLL- Oral )
PDX model o ) survival >1
VTP50469 rearranged administratio ) [5]
(MLL-r ALL) year in
ALL n . _
multiple mice
Complete
MLL- o
PDX model 100 mg/kg, eradication of
MI-3454 rearranged ) ) [11]
(MLL-r AML) b.i.d., p.o. leukemic
AML
cells
PDX model Regression
(NPM1- NPM1- 100 mg/kg, or substantial
MI-3454 _ _ [11]
mutated mutated AML  b.i.d., p.o. reduction of
AML) leukemia

Table 3: Effect of MI-389 on Gene Expression in MLL-

rearranged Leukemia Cells
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Downregulate Upregulated

Cell Line Treatment Reference
d Genes Genes
HOXAO9,
HOXA10, MNDA (myeloid
MV4;11 (MLL- _ o
AF4) MI-389 MEIS1, PBX3, differentiation [8]
FLT3, MEF2C, marker)
BCL2, CDK6
HOXA9,
MOLM-13 (MLL- MI-389 (2 uM, 6 HOXA10, -~
Not specified [8]
AF9) days) MEIS1, PBX3,
FLT3

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of MI-389 are provided
below.

Biochemical and Biophysical Assays

4.1.1. Fluorescence Polarization (FP) Assay
e Purpose: To measure the in vitro inhibition of the menin-MLL interaction.
e Protocol:

o Afluorescently labeled peptide derived from MLL is incubated with purified recombinant
menin protein.

o The binding of the large menin protein to the small fluorescent peptide results in a high
fluorescence polarization signal.

o Test compounds (e.g., MI-389) are added to the mixture.

o If the compound binds to menin and displaces the MLL peptide, the polarization signal will
decrease.
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o The IC50 value is determined by measuring the concentration of the inhibitor required to
reduce the polarization signal by 50%.[8]

4.1.2. Isothermal Titration Calorimetry (ITC)
e Purpose: To determine the binding affinity (Kd) of the inhibitor to menin.
e Protocol:

o A solution of the inhibitor (e.g., MI-389, 50 uM — 100 uM) is titrated into a solution
containing purified menin protein (5 uM — 10 uM) at a constant temperature (25 °C).[8]

o The heat released or absorbed during the binding event is measured after each injection.

o The resulting data are fit to a binding model to determine the dissociation constant (Kd),
stoichiometry (n), and enthalpy of binding (AH).

Cell-Based Assays

4.2.1. Cell Viability and Proliferation Assays
e Purpose: To assess the effect of MI-389 on the growth of AML cells.
e Protocol:

o AML cell lines (e.g., MV4;11, MOLM-13) or primary patient samples are seeded in 96-well
plates.

o Cells are treated with a range of concentrations of the inhibitor or DMSO as a control.

o After a defined incubation period (e.g., 7-10 days), cell viability is measured using a
commercially available assay such as CellTiter-Glo® (Promega) which quantifies ATP
levels, or by direct cell counting using a hemocytometer and trypan blue exclusion.

o The IC50 value is calculated as the concentration of the inhibitor that reduces cell viability
by 50%.

4.2.2. Colony-Forming Assay
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e Purpose: To evaluate the effect of MI-389 on the clonogenic potential of leukemia cells.[11]
» Protocol:

o AML cells are plated in a semi-solid medium, such as methylcellulose, containing
cytokines that support colony growth.

o The cells are treated with the inhibitor or DMSO.

o After 7-14 days of incubation, the number and size of colonies are quantified. A significant
reduction in colony formation indicates an anti-leukemic effect.[10]

Gene Expression Analysis

4.3.1. Quantitative Real-Time PCR (qRT-PCR)
o Purpose: To measure the changes in the expression of specific MLL target genes.

e Protocol:

(¢]

AML cells are treated with the inhibitor or DMSO for a specified duration.

[¢]

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

[e]

gRT-PCR is performed using primers specific for target genes (HOXA9, MEIS1, etc.) and
a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[8]

[¢]

The relative change in gene expression is calculated using the AACt method.
4.3.2. Gene Set Enrichment Analysis (GSEA)

e Purpose: To determine if a predefined set of genes (e.g., MLL target genes) shows
statistically significant, concordant differences in expression between inhibitor-treated and
control cells.

e Protocol:

o Global gene expression profiling is performed using microarrays or RNA-sequencing on
inhibitor-treated and control cells.
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o Aranked list of all genes based on their differential expression is generated.

o GSEA software is used to analyze whether genes in a predefined gene set are enriched at
the top or bottom of the ranked list.[3]

In Vivo Studies

4.4.1. Patient-Derived Xenograft (PDX) Models

e Purpose: To evaluate the in vivo efficacy of menin-MLL inhibitors in a clinically relevant
setting.

e Protocol:

[¢]

Primary leukemia cells from AML patients are transplanted into immunodeficient mice
(e.g., NSGS).[11]

o Once the leukemia is established, mice are treated with the inhibitor (e.g., MI-3454 at 100
mg/kg, orally, twice daily) or a vehicle control.[11]

o Leukemia burden is monitored by measuring the percentage of human CD45+ cells in the
peripheral blood, bone marrow, and spleen using flow cytometry.[11]

o Survival of the mice is also monitored as a primary endpoint.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target validation and preclinical evaluation of
MI-389.
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Caption: Workflow for the target validation of MI-389 in AML.
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Caption: Preclinical experimental workflow for MI-389 evaluation.

Conclusion

The preclinical data strongly support the validation of the menin-MLL interaction as a
therapeutic target in acute myeloid leukemia, particularly in cases with MLL rearrangements or
NPM1 mutations.[10][11] The small molecule inhibitor MI-389 and its analogs have been shown
to effectively disrupt this interaction, leading to the downregulation of critical leukemogenic
genes, induction of apoptosis and differentiation, and potent anti-leukemic activity in both in
vitro and in vivo models.[8][11] These findings have paved the way for the clinical development
of menin-MLL inhibitors as a targeted therapy for this high-risk subset of AML patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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